
5-Hydroxymethyl-2-furancarboxylic acid
Overview
Description
5-Hydroxymethyl-2-furancarboxylic acid is the main metabolite of 5-hydroxymethyl-2-furfural, a product of acid-catalyzed degradation of sugars during the heating and storage of foods . It influences taste and physiological functions in the body . It can be used as a building block in the enzymatic synthesis of macrocyclic oligoesters .
Synthesis Analysis
The synthesis of 5-Hydroxymethyl-2-furancarboxylic acid can be achieved through the selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature . Active carbon ©-supported Pd catalysts exhibited high efficiency and stability in this process .Molecular Structure Analysis
The empirical formula of 5-Hydroxymethyl-2-furancarboxylic acid is C6H6O4 . Its molecular weight is 142.11 .Chemical Reactions Analysis
The biotransformation of 5-hydroxymethylfurfural to 5-hydroxymethyl-2-furancarboxylic acid can be achieved by a new whole-cell biocatalyst Pseudomonas aeruginosa PC-1 . The oxidative system composed of a heterogeneous triazolium pre-catalyst, iron (II) phthalocyanine, and air can also be used for the selective conversion of 5-hydroxymethylfurfural into 5-hydroxymethyl-2-furancarboxylic acid .Physical And Chemical Properties Analysis
5-Hydroxymethyl-2-furancarboxylic acid is a powder or crystal substance . It has a density of 1.441 g/cm3 .Scientific Research Applications
Biosynthesis of 2,5-Furandicarboxylic Acid (FDCA)
5-Hydroxymethyl-2-furancarboxylic acid is used in the biosynthesis of 2,5-Furandicarboxylic acid (FDCA), a promising biomass-based building block . The transformation of 5-hydroxymethylfurfural (HMF) into FDCA is achieved via a bi-enzymatic cascade system using bacterial laccase and fungal alcohol oxidase . The bacterial laccase from Bacillus pumilus showed 100% selectivity for HMF oxidation and generated 5-hydroxymethyl-2-furancarboxylic acid .
Synthesis of 5-Methyl-2-Furancarboxylic Acid (MFA)
5-Hydroxymethyl-2-furancarboxylic acid can be used in the synthesis of 5-Methyl-2-furancarboxylic acid (MFA), an important substituted furoic acid with versatile applications . The synthesis process involves the selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature .
3. Building Block in Enzymatic Synthesis of Macrocyclic Oligoesters 5-Hydroxymethyl-2-furancarboxylic acid can be used as a building block in the enzymatic synthesis of macrocyclic oligoesters .
Intermediate in the Biosynthesis Process
5-Hydroxymethyl-2-furancarboxylic acid is a significant added-value intermediate derivatized from the bio-based platform chemical 5-hydroxymethylfurfuraldehyde (HMF) .
Mechanism of Action
Target of Action
5-Hydroxymethyl-2-furancarboxylic acid (HMFA) is a significant intermediate derived from the bio-based platform chemical 5-hydroxymethylfurfuraldehyde (HMF) . It is primarily targeted by biocatalysts such as Pseudomonas aeruginosa PC-1 and Pd/C catalysts in various biochemical processes.
Mode of Action
The interaction of HMFA with its targets involves the cleavage of the C–OH bond in HMFA at ambient temperature . Active carbon ©-supported Pd catalysts exhibit high efficiency and stability in HMFA hydrogenolysis to MFA, providing a high yield of 94.5% at 30 °C and 3.0 MPa H2 in tetrahydrofuran . This high efficiency of Pd/C is found to be related to the strong adsorption of HMFA on the C support surfaces, most likely via their π–π interactions .
Biochemical Pathways
The biochemical pathway of HMFA involves the oxidation of 5-Hydroxymethylfurfural (HMF) to form HMFA . In the biosynthesis process, the catalytic performance of the biocatalyst decreases due to the presence of HMF toxicity . The biocatalyst Pseudomonas aeruginosa PC-1 has been reported to produce HMFA from HMF . After optimization, a 90.1% yield of HMFA was attained within 6 h using a 100 mM substrate .
Result of Action
The result of HMFA’s action is the production of 5-methyl-2-furancarboxylic acid (MFA) via selective hydrogenolysis . MFA is an important substituted furoic acid with versatile applications . The process provides a high yield of MFA, indicating the effectiveness of HMFA’s action .
Action Environment
The action of HMFA is influenced by environmental factors such as temperature and pressure . For instance, the hydrogenolysis of HMFA to MFA by Pd/C catalysts occurs efficiently at 30 °C and 3.0 MPa H2 in tetrahydrofuran . Additionally, the presence of HMF toxicity in the biosynthesis process can decrease the catalytic performance of the biocatalyst .
Safety and Hazards
5-Hydroxymethyl-2-furancarboxylic acid may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It is recommended to avoid inhalation, contact with eyes and skin, and avoid dust and aerosol formation .
Future Directions
properties
IUPAC Name |
5-(hydroxymethyl)furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O4/c7-3-4-1-2-5(10-4)6(8)9/h1-2,7H,3H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSKKIUURRTAEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C(=O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5033098 | |
| Record name | 5-(Hydroxymethyl)-2-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5033098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Sumiki's acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002432 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
5-Hydroxymethyl-2-furancarboxylic acid | |
CAS RN |
6338-41-6 | |
| Record name | 5-(Hydroxymethyl)-2-furancarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6338-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hydroxymethyl-2-furoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006338416 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxymethyl-2-furancarboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40739 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(Hydroxymethyl)-2-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5033098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(hydroxymethyl)furan-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-HYDROXYMETHYL-2-FUROIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JI63TD4992 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Sumiki's acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002432 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



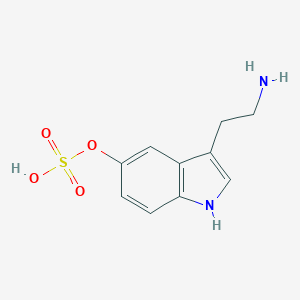
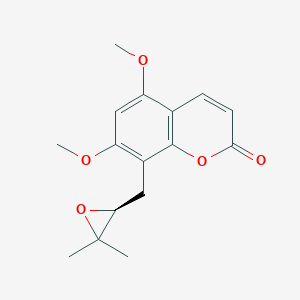

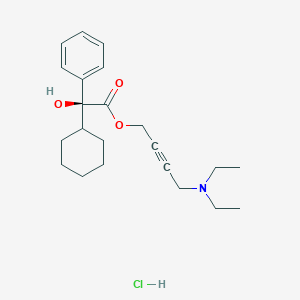


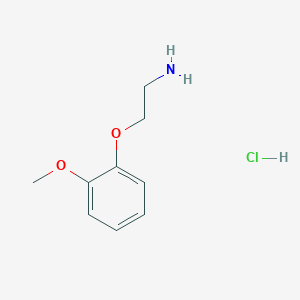

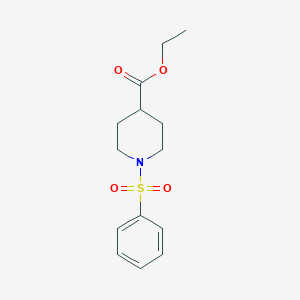

![Methyl 5-methyl-2-[(1-phenylpyrrolidin-2-ylidene)amino]benzoate](/img/structure/B16174.png)
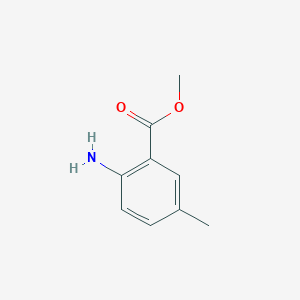
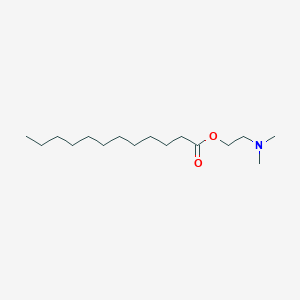
![[12-acetyloxy-17-(5,5-diphenylpent-4-en-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B16177.png)